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Compound of Interest

Compound Name: Zilurgisertib

Cat. No.: B10827873 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Zilurgisertib's efficacy against other selective ALK2 inhibitors. The

information is presented with supporting experimental data, detailed methodologies, and visual

representations of key biological pathways and experimental workflows.

Zilurgisertib (INCB000928) is an oral, potent, and selective inhibitor of activin receptor-like

kinase-2 (ALK2), also known as activin A receptor, type I (ACVR1).[1][2] ALK2 is a

transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic

protein (BMP) signaling pathway, which is essential for bone and cartilage development.[3][4]

Dysregulation of ALK2 activity is implicated in several diseases, including fibrodysplasia

ossificans progressiva (FOP) and anemia of chronic disease.[2][4] Zilurgisertib is currently

under investigation in clinical trials for its therapeutic potential in these conditions.[5][6] This

guide compares the preclinical and clinical data of Zilurgisertib with other notable ALK2

inhibitors.

Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency in inhibiting the target kinase and

its selectivity over other kinases. High potency ensures that the drug is effective at lower

concentrations, while high selectivity minimizes off-target effects and potential toxicity.
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Inhibitor
ALK2
IC50 (nM)

ALK1
IC50 (nM)

ALK3
IC50 (nM)

ALK5
IC50 (nM)

ALK6
IC50 (nM)

Referenc
e

Zilurgiserti

b
11 155 1135 >10,000 - [7]

Momelotini

b
8.4 - 270 - >10,000 >10,000 - [7][8][9][10]

Pacritinib 16.7 - 88 - >10,000 >10,000 - [7][11][12]

Saracatinib 6.7 19 621 6890 6130 [13]

Fidrisertib

(BLU-782)
0.6 3 45 155 24 [14]

Table 1: Biochemical Potency of ALK2 Inhibitors. This table summarizes the half-maximal

inhibitory concentration (IC50) values of Zilurgisertib and other ALK2 inhibitors against ALK2

and other related ALK family members. Lower IC50 values indicate higher potency.

Cellular Activity
Cell-based assays are crucial for determining an inhibitor's efficacy within a biological context.

These assays typically measure the inhibition of downstream signaling molecules following

receptor activation. For ALK2, a common readout is the phosphorylation of SMAD1/5 proteins.

Inhibitor
Cell-Based
Assay

Cell Line
EC50/IC50
(nM)

Reference

Zilurgisertib
pSMAD1/5

Inhibition
- 20 [7]

Momelotinib
Hepcidin

Production
HepG2 651 [10]

Fidrisertib (BLU-

782)

ALK2R206H

Inhibition

HEK293T/ALK3K

O
7 [14]
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Table 2: Cellular Activity of ALK2 Inhibitors. This table presents the effective concentration

(EC50) or half-maximal inhibitory concentration (IC50) of ALK2 inhibitors in various cell-based

assays.

Clinical Efficacy and Safety
Clinical trials provide the ultimate assessment of a drug's therapeutic potential and safety

profile in humans. Zilurgisertib is being evaluated in clinical trials for myelofibrosis-associated

anemia.

A phase 1/2 study of Zilurgisertib in patients with anemia due to myelofibrosis showed that the

treatment was generally well-tolerated.[15][16] Reductions in hepcidin levels were observed

with both monotherapy and in combination with ruxolitinib.[16] Preliminary improvements in

anemia were also noted.[16] In non-transfusion-dependent patients, an increase in hemoglobin

of ≥1.5 g/dL from baseline was observed.[8][9]

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are

provided.

Extracellular Space Cell Membrane

Intracellular Space

BMP Ligand Type II Receptor
Binds

ALK2 (Type I Receptor)
Recruits & Phosphorylates

pSMAD1/5

Phosphorylates
SMAD Complex

SMAD4

Gene Transcription
Translocates to Nucleus

Zilurgisertib

Inhibits

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10827873?utm_src=pdf-body
https://www.benchchem.com/product/b10827873?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3901569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10948874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10948874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10948874/
https://ashpublications.org/blood/article/129/13/1823/35810/Momelotinib-inhibits-ACVR1-ALK2-decreases-hepcidin
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693322/
https://www.benchchem.com/product/b10827873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: ALK2 signaling pathway and the mechanism of action of Zilurgisertib.
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Caption: A typical experimental workflow for evaluating ALK2 inhibitors.

Experimental Protocols
Biochemical Kinase Assay (Example)
This protocol provides a general framework for assessing the in vitro potency of ALK2

inhibitors.

Reagents and Materials:
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Recombinant human ALK2 kinase domain.

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[4]

ATP.

Peptide substrate (e.g., Casein).[17]

Test inhibitors (e.g., Zilurgisertib) serially diluted in DMSO.

ADP-Glo™ Kinase Assay kit or similar detection reagent.[4][18]

384-well plates.

Procedure:

Add 1 µl of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well

plate.[4]

Add 2 µl of ALK2 enzyme solution to each well.[4]

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[4]

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[4]

Stop the reaction and measure the amount of ADP produced using a detection reagent

according to the manufacturer's protocol.

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic

equation.

Cell-Based Phospho-SMAD1/5 Assay (Example)
This protocol outlines a method to measure the inhibition of ALK2 signaling in a cellular

context.

Reagents and Materials:

A suitable cell line expressing ALK2 (e.g., C2C12, HepG2).
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Cell culture medium and supplements.

BMP ligand (e.g., BMP6) to stimulate the pathway.

Test inhibitors (e.g., Zilurgisertib).

Lysis buffer.

Antibodies specific for phosphorylated SMAD1/5 and total SMAD1/5.

ELISA or Western blotting reagents.

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the ALK2 inhibitor or vehicle control for a

specified duration.

Stimulate the cells with a BMP ligand to activate the ALK2 pathway.

Lyse the cells to extract proteins.

Quantify the levels of phosphorylated SMAD1/5 and total SMAD1/5 using an ELISA or

Western blotting.

Normalize the phosphorylated SMAD1/5 levels to the total SMAD1/5 levels.

Determine the EC50 values by plotting the inhibitor concentration against the percentage

of pSMAD1/5 inhibition.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not

a substitute for professional medical advice. The clinical development of these compounds is

ongoing, and the information presented here may be subject to change.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10827873?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

